

Ac-DEVD-CHO: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Ac-DEVD-CHO	
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An In-depth Overview of the Chemical Structure, Properties, and Applications of a Potent Caspase-3/7 Inhibitor

Introduction

Ac-DEVD-CHO, also known as N-Acetyl-Asp-Glu-Val-Asp-aldehyde, is a synthetic tetrapeptide that acts as a potent, reversible inhibitor of caspase-3 and caspase-7.[1][2] These caspases are critical executioner enzymes in the apoptotic signaling cascade, responsible for the cleavage of key cellular proteins and the ultimate demise of the cell. By mimicking the DEVD peptide sequence recognized by caspase-3, Ac-DEVD-CHO effectively blocks its proteolytic activity.[3] This property makes it an invaluable tool for researchers studying the mechanisms of apoptosis and a potential therapeutic agent for diseases characterized by excessive programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of Ac-DEVD-CHO.

Chemical Structure and Properties

Ac-DEVD-CHO is a well-characterized peptide aldehyde with a defined chemical structure and a consistent set of physicochemical properties.

Table 1: Chemical Identifiers for Ac-DEVD-CHO



Identifier	Value
IUPAC Name	(4S,7S,10S,13S)-7-(2-carboxyethyl)-4- (carboxymethyl)-13-formyl-10-isopropyl- 2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan- 15-oic acid[4]
CAS Number	169332-60-9[4][5]
Molecular Formula	C20H30N4O11[4]
SMILES	CC(C)INVALID-LINK O)C=O">C@@HNC(=O)INVALID-LINK NC(=O)INVALID-LINKNC(=O)C
InChI Key	UMBVAPCONCILTL-MRHIQRDNSA-N[4]
PubChem CID	644345

Table 2: Physicochemical Properties of Ac-DEVD-CHO

Property	Value
Molecular Weight	502.47 g/mol [5]
Appearance	White to off-white solid[4]
Purity	≥95%
Solubility	DMSO: ≥25 mg/mLDMF: 25 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL
Storage	Store at -20°C. Stable for at least 4 years at -20°C.[6]

Mechanism of Action and Signaling Pathways

Ac-DEVD-CHO functions as a competitive, reversible inhibitor of caspase-3 and caspase-7.[1] The aldehyde group of the inhibitor interacts with the active site cysteine of the caspase, effectively blocking its ability to bind and cleave its natural substrates.[1] This inhibition



prevents the downstream events of the apoptotic cascade, including the cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3]

Apoptosis, or programmed cell death, is a fundamental biological process that is tightly regulated by two main signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Extrinsic Pathway

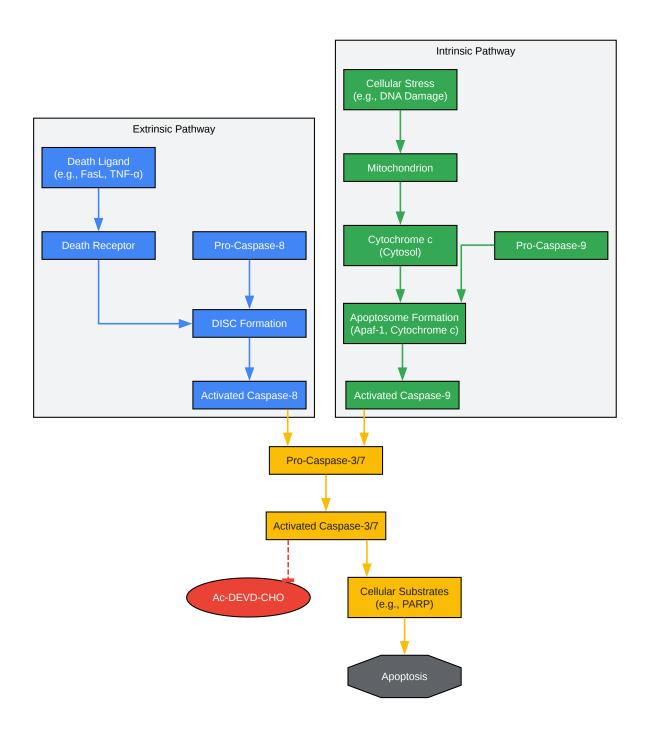
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently activates downstream executioner caspases, including caspase-3.

Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates caspase-3.

Ac-DEVD-CHO acts at the convergence point of these two pathways, inhibiting the final executioners of apoptosis.





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Figure 1: Apoptosis Signaling Pathways and the inhibitory action of Ac-DEVD-CHO.

Experimental Protocols



Ac-DEVD-CHO is widely used in a variety of experimental settings to study apoptosis. Below are detailed protocols for its application in common assays.

Preparation of Ac-DEVD-CHO Stock Solution

- Reagent: Ac-DEVD-CHO powder, DMSO (cell culture grade)
- Procedure:
 - To prepare a 10 mM stock solution, dissolve 1 mg of Ac-DEVD-CHO in 199 μL of DMSO.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-3/7 activity in cell lysates using a fluorogenic substrate, such as Ac-DEVD-AMC.

- Materials:
 - Cells of interest (treated with an apoptosis-inducing agent and/or Ac-DEVD-CHO)
 - Phosphate-Buffered Saline (PBS)
 - Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)
 - Ac-DEVD-AMC (caspase-3/7 substrate)
 - Ac-DEVD-CHO (caspase-3/7 inhibitor, as a negative control)
 - 96-well black microplate
 - Fluorometer

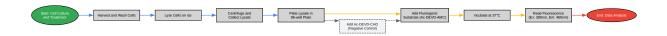


Procedure:

- Cell Lysis:
 - Culture cells to the desired density and treat with the apoptosis-inducing agent. For inhibitor-treated samples, pre-incubate with Ac-DEVD-CHO (typically 10-100 μM) for 1-2 hours before inducing apoptosis.
 - Harvest the cells and wash once with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

Assay:

- In a 96-well black microplate, add 50 μg of protein lysate to each well.
- For the negative control wells, add Ac-DEVD-CHO to a final concentration of 10 μM.
- \blacksquare Add the fluorogenic substrate Ac-DEVD-AMC to a final concentration of 50 μM to all wells.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.



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Figure 2: Experimental workflow for a fluorometric caspase-3/7 activity assay.

Western Blotting for Cleaved Caspase-3



This protocol allows for the detection of the active (cleaved) form of caspase-3.

- Materials:
 - Cell lysates (prepared as described above)
 - SDS-PAGE gels
 - PVDF or nitrocellulose membrane
 - Transfer buffer
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibody against cleaved caspase-3
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Protein Gel Electrophoresis:
 - Separate 20-40 μg of protein lysate per lane on an SDS-PAGE gel.
 - o Protein Transfer:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.

Conclusion

Ac-DEVD-CHO is a cornerstone research tool for the study of apoptosis. Its high specificity and potency as a caspase-3/7 inhibitor allow for the precise dissection of apoptotic signaling pathways. The detailed protocols provided in this guide will enable researchers and drug development professionals to effectively utilize **Ac-DEVD-CHO** in their experimental workflows, contributing to a deeper understanding of programmed cell death and the development of novel therapeutics for apoptosis-related diseases.

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